2,3,5,6-Tétrachloro-4-(trifluorométhyl)pyridine

Vue d'ensemble

Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in various fields of research and industry . It is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

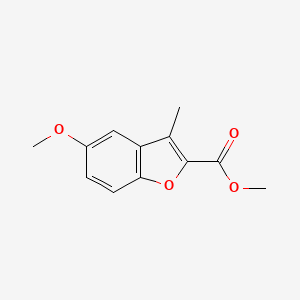

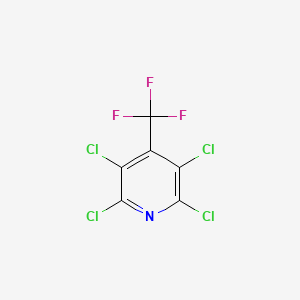

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions involving 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are diverse. For instance, aromatic amines, phenols, thiophenols, and alcohols can add to the double bond of this compound . Moreover, morpholine and piperidine add to the double bond when they are present in equivalent quantities, and the chlorine atom in the 2 position of the pyridine ring is also replaced when excess amine is present .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties make it an important ingredient for the development of agrochemical and pharmaceutical compounds .Applications De Recherche Scientifique

Motif Structurel Clé dans les Produits Agrochimiques

La trifluorométhylpyridine (TFMP) et ses dérivés, dont le 2,3,5,6-tétrachloro-4-(trifluorométhyl)pyridine, sont des motifs structurels clés dans les ingrédients actifs des produits agrochimiques . Les dérivés de la TFMP sont principalement utilisés pour protéger les cultures contre les ravageurs . Plus de 20 nouveaux produits agrochimiques contenant de la TFMP ont acquis des noms communs ISO .

Applications Pharmaceutiques

Plusieurs dérivés de la TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant le groupe TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .

Applications Vétérinaires

Dans l'industrie vétérinaire, deux produits contenant le groupe TFMP ont obtenu l'autorisation de mise sur le marché . Ces produits tirent probablement parti des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques du groupe pyridine .

Synthèse des Produits de Protection des Cultures

La 2,3-dichloro-5-(trifluorométhyl)pyridine (2,3,5-DCTF), un dérivé de la TFMP, est utilisée comme intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures . Elle est la plus demandée parmi tous les dérivés de la TFMP .

Production du Chlorpyrifos

La 2,3,5,6-tétrachloropyridine (symtet) est un intermédiaire avancé clé pour la production du chlorpyrifos, un insecticide . Le chlorpyrifos est largement utilisé en agriculture pour lutter contre les ravageurs qui menacent une variété de cultures .

Production du Triclopyr

Le symtet est également utilisé pour produire le triclopyr, un herbicide . Le triclopyr est efficace contre les plantes ligneuses et est utilisé dans la gestion forestière, sur les emprises et les sites industriels .

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives play a significant role in the agrochemical industry, suggesting they may interact with biochemical pathways related to pest metabolism or neurological function .

Pharmacokinetics

The presence of fluorine and pyridine structure in tfmp derivatives is known to result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Result of Action

Tfmp derivatives are known to exhibit significant biological activities in the agrochemical and pharmaceutical industries, suggesting they may have notable effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine. The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . .

Safety and Hazards

Orientations Futures

The demand for 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

Analyse Biochimique

Biochemical Properties

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the development of agrochemical and pharmaceutical compounds . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound’s interaction with specific enzymes can lead to the inhibition or activation of biochemical pathways, thereby affecting the overall metabolic processes within an organism .

Cellular Effects

The effects of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular function . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, ultimately affecting cellular function and metabolism . The compound’s unique structure allows it to interact with multiple targets within the cell, making it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity . Understanding these temporal effects is essential for optimizing its use in research and industrial applications .

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or inhibiting harmful biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing its benefits while minimizing potential risks .

Metabolic Pathways

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, thereby affecting the overall metabolic balance within an organism .

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and function . The compound’s distribution patterns are essential for understanding its effects on different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research and industrial applications .

Propriétés

IUPAC Name |

2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXIQKLIHQOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558240 | |

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122599-19-3 | |

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)